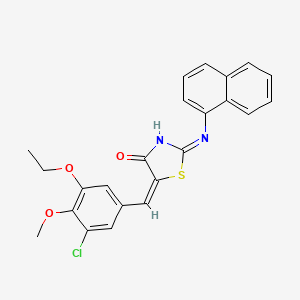![molecular formula C12H19N5OS B10958173 4-(3-methoxypropyl)-5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958173.png)
4-(3-methoxypropyl)-5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-METHOXYPROPYL)-5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of the triazole ring and the hydrosulfide group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHOXYPROPYL)-5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction between an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazole derivative and an alkyl halide.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction using a methoxypropyl halide and a suitable nucleophile.
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using a suitable thiol reagent and a halogenated precursor.
Industrial Production Methods
In an industrial setting, the production of 4-(3-METHOXYPROPYL)-5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyrazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxypropyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Alkylated, acylated, or sulfonylated derivatives
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. It can be used as a lead compound for drug development.
Agricultural Chemistry: The compound may serve as a pesticide or herbicide due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(3-METHOXYPROPYL)-5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its biological effects.
Comparison with Similar Compounds
4-(3-METHOXYPROPYL)-5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the hydrosulfide group in 4-(3-METHOXYPROPYL)-5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H19N5OS |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
4-(3-methoxypropyl)-3-[2-(3-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H19N5OS/c1-10-4-7-16(15-10)8-5-11-13-14-12(19)17(11)6-3-9-18-2/h4,7H,3,5-6,8-9H2,1-2H3,(H,14,19) |
InChI Key |
OICXARVRDAWTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC2=NNC(=S)N2CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10958103.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10958111.png)
![(2-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10958112.png)
![3-benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10958129.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B10958143.png)
![[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10958150.png)
![4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate](/img/structure/B10958153.png)
![2-Amino-5-methyl-7-(thiophen-3-yl)-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile](/img/structure/B10958161.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10958165.png)
![N-(2-butylphenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10958168.png)
![methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B10958178.png)
![N'-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10958182.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958188.png)
